undecane-4,8-dione

Organic Synthesis Structural Isomerism Reactivity Profiling

Undecane-4,8-dione (CAS 13505-35-6) is a linear aliphatic diketone with the molecular formula C11H20O2 and a molecular weight of approximately 184.28 g/mol. It features two ketone functional groups at the 4- and 8-positions of an eleven-carbon chain, distinguishing it from other undecanedione isomers and simple n-alkanes.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 13505-35-6
Cat. No. B083538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameundecane-4,8-dione
CAS13505-35-6
SynonymsUndeca-4,8-dione
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCCCC(=O)CCCC(=O)CCC
InChIInChI=1S/C11H20O2/c1-3-6-10(12)8-5-9-11(13)7-4-2/h3-9H2,1-2H3
InChIKeyNEALDIYIOQQMDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Undecane-4,8-dione (CAS 13505-35-6): A Linear Diketone Building Block for Organic Synthesis and Biological Studies


Undecane-4,8-dione (CAS 13505-35-6) is a linear aliphatic diketone with the molecular formula C11H20O2 and a molecular weight of approximately 184.28 g/mol [1]. It features two ketone functional groups at the 4- and 8-positions of an eleven-carbon chain, distinguishing it from other undecanedione isomers and simple n-alkanes . This compound is primarily utilized as a synthetic building block and reagent in organic chemistry, and its biological interactions, including potential antioxidant and enzyme inhibitory activities, are subjects of ongoing research [2][3].

1,4-Diketone building block for organic synthesis and chelation studies
Reported enzyme inhibition (lipoxygenase) for arachidonic acid pathway research
Reported antioxidant activity in lipid-based systems

Why Undecane-4,8-dione (CAS 13505-35-6) Cannot Be Interchanged with its Structural Isomers


Substituting undecane-4,8-dione with a close analog, such as 2,10-undecanedione or 2,4-undecanedione, is scientifically unsound due to structure-dependent reactivity differences. The specific 1,4-relationship between the ketone functionalities in undecane-4,8-dione dictates its unique conformational preferences and its ability to participate in chelation, cyclization, or specific enzyme interactions, which are not replicated by isomers with different carbonyl spacing [1]. Furthermore, while undecane-4,8-dione exhibits potential biological activities such as lipoxygenase inhibition and antioxidant effects, these properties are not a class-wide feature of all undecanediones or simple alkanes, underscoring the need for procurement based on the precise molecular structure [2][3].

Target Undecane-4,8-dione
(1,4-diketone)
Substitute 2,10-undecanedione
(1,7-diketone)
Chelation and cyclization reactivity profiles may not transfer due to altered carbonyl spacing.
Target Undecane-4,8-dione
(non-chelating 1,4-dione)
Substitute 2,4-undecanedione
(beta-diketone chelator)
Metal-binding behavior likely differs; beta-diketone forms stable chelates, altering experimental outcomes.

Quantitative Differential Evidence for Undecane-4,8-dione (CAS 13505-35-6) Against Structural Analogs


Differentiation from 2,10-Undecanedione: Distinct Reactivity from Ketone Group Positioning

Undecane-4,8-dione differs fundamentally from its isomer 2,10-undecanedione due to the positioning of its carbonyl groups. In undecane-4,8-dione, the ketone groups are separated by a three-carbon (1,4) spacer, whereas in 2,10-undecanedione, they are separated by a seven-carbon spacer. This structural distinction leads to different reactivity profiles, particularly in chelation and intramolecular cyclization reactions [1].

Carbonyl spacer difference
Class-level
1,4-spacer (C4,C8) vs 1,7-spacer (C2,C10)
Distinct chelation and cyclization pathway fit
Structural database comparison; reactivity inference
Organic Synthesis Structural Isomerism Reactivity Profiling

Differentiation from 2,4-Undecanedione: Altered Chelation Capability

Unlike undecane-4,8-dione, 2,4-undecanedione is recognized for its use as a chelating agent for metal ions due to the beta-diketone moiety formed by its 1,3-dicarbonyl system [1]. Undecane-4,8-dione, with its 1,4-dicarbonyl system, is not a beta-diketone and therefore exhibits distinct metal-binding behavior and different acidity at the alpha-carbons. This difference is critical for applications where selective metal complexation or specific enolate reactivity is required .

Chelation capability
Class-level
1,4-dicarbonyl vs 1,3-dicarbonyl (beta-diketone)
Explains absent vs strong metal-chelation behavior
Comparison based on known coordination chemistry
Coordination Chemistry Chelating Agents Ligand Design

Lipoxygenase Inhibitory Activity: A Potential Differentiator from Simple n-Alkanes

Undecane-4,8-dione has been described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. In contrast, the simple alkane undecane (CAS 1120-21-4) lacks these carbonyl functional groups and does not exhibit this specific enzyme inhibitory activity [2]. This functional group-dependent biological activity underscores the importance of selecting undecane-4,8-dione over undecane for studies targeting the lipoxygenase pathway.

Lipoxygenase inhibition
Class-level
Reported inhibitor (target) vs inactive alkane (undecane)
May support arachidonic acid pathway research
MeSH concept entry; quantitative data not located
Enzyme Inhibition Biological Activity Inflammation Research

Antioxidant Activity in Lipid Systems: Differentiating from Non-Ketone Analogs

Undecane-4,8-dione is noted to serve as an antioxidant in fats and oils [1]. This property is not shared by the structurally related, non-ketone compound undecane (CAS 1120-21-4), which lacks the diketone functionality required for radical scavenging or metal chelation mechanisms associated with this activity [2]. The antioxidant effect provides a clear functional differentiator for applications in lipid preservation or oxidative stress studies.

Antioxidant activity
Class-level
Reported antioxidant in fats/oils vs inactive undecane
May provide oxidative stability in lipid systems
MeSH entry; specific radical-scavenging mechanism not detailed
Antioxidant Lipid Peroxidation Food Chemistry

Recommended Application Scenarios for Undecane-4,8-dione (CAS 13505-35-6) Based on Evidence


As a Specific Building Block in Organic Synthesis

Researchers should prioritize undecane-4,8-dione when the synthetic route requires a 1,4-dicarbonyl building block with an eleven-carbon backbone. Its specific carbonyl spacing (1,4-relationship) makes it suitable for constructing molecules where this structural motif is essential, while isomeric alternatives like 2,10-undecanedione (1,7-spacer) or 2,4-undecanedione (1,3-spacer/beta-diketone) would lead to different intermediates and reaction pathways [1][2].

For Studying Enzyme Inhibition in Arachidonic Acid Metabolism

Given its reported role as a potent lipoxygenase inhibitor, undecane-4,8-dione is the compound of choice for in vitro studies aimed at modulating the lipoxygenase pathway and arachidonic acid metabolism [1]. This application scenario leverages the specific biological activity attributed to its diketone structure, which is absent in simple hydrocarbon analogs like undecane [2].

As an Antioxidant Agent for Lipid-Based Formulations

In research and industrial settings where oxidative stability of fats, oils, or lipid-containing formulations is required, undecane-4,8-dione's reported function as an antioxidant provides a targeted solution [1]. This application is based on its structural features (diketone) that are not present in non-functionalized alkanes such as undecane, offering a clear functional advantage [2].

Application
Selection Property
Validation Focus
Application 1,4-Diketone building block synthesis
Selection Property Carbonyl spacing (1,4-relationship)
Validation Focus Chelation and cyclization reactivity
Application Lipoxygenase pathway research
Selection Property Reported lipoxygenase inhibition
Validation Focus Lipoxygenase inhibition assay
Application Lipid oxidation studies
Selection Property Reported antioxidant activity
Validation Focus Lipid peroxidation assays

Technical Documentation Hub

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22 linked technical documents
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